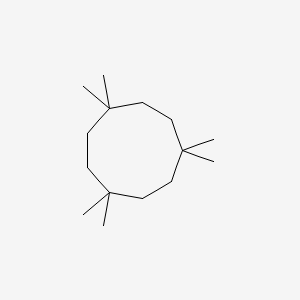
Cyclononane, 1,1,4,4,7,7-hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclononane, 1,1,4,4,7,7-hexamethyl- is a chemical compound with the molecular formula C15H30 and a molecular weight of 210.4 g/mol It is a derivative of cyclononane, characterized by the presence of six methyl groups attached to the 1, 4, and 7 positions of the cyclononane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclononane, 1,1,4,4,7,7-hexamethyl- can be synthesized through the hydrogenation of tris-trans-homobenzene using platinum oxide (PtO2) as a catalyst at room temperature . The reaction yields a crystalline compound with a melting point of 85°C. The structure of the compound has been determined through crystal structure analysis, revealing a twisted boat-chair conformation with approximate D3 symmetry .
Industrial Production Methods
While specific industrial production methods for Cyclononane, 1,1,4,4,7,7-hexamethyl- are not widely documented, the synthesis process involving hydrogenation and the use of platinum catalysts can be scaled up for industrial applications. The reaction conditions, such as temperature and pressure, can be optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclononane, 1,1,4,4,7,7-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a suitable catalyst.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with platinum or palladium catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Cyclononane, 1,1,4,4,7,7-hexamethyl- has several scientific research applications, including:
Chemistry: Used as a model compound to study the conformational properties of cycloalkanes and their derivatives.
Biology: Potential use in studying the interactions of hydrophobic molecules with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used as a precursor in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of Cyclononane, 1,1,4,4,7,7-hexamethyl- involves its interaction with molecular targets through hydrophobic interactions. The compound’s unique conformation allows it to fit into hydrophobic pockets of proteins or membranes, potentially altering their function or stability. The pathways involved in these interactions are primarily related to non-covalent bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Cyclononane: The parent compound without the methyl substitutions.
Cyclodecane: A similar cycloalkane with ten carbon atoms.
Cyclooctane: A cycloalkane with eight carbon atoms.
Uniqueness
Cyclononane, 1,1,4,4,7,7-hexamethyl- is unique due to its specific methyl substitutions, which impart distinct conformational properties and reactivity compared to its parent compound and other cycloalkanes. The twisted boat-chair conformation and the presence of multiple methyl groups make it an interesting subject for structural and reactivity studies.
Properties
CAS No. |
149331-19-1 |
|---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
1,1,4,4,7,7-hexamethylcyclononane |
InChI |
InChI=1S/C15H30/c1-13(2)7-9-14(3,4)11-12-15(5,6)10-8-13/h7-12H2,1-6H3 |
InChI Key |
JSKJGDDEIMGOKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CCC(CC1)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















